4-Acetyl-6-formylpyridine-2-carboxylic acid
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Overview
Description
4-Acetyl-6-formylpyridine-2-carboxylic acid is an organic compound with the molecular formula C9H7NO4 and a molecular weight of 193.16 g/mol . This compound is characterized by the presence of acetyl, formyl, and carboxylic acid functional groups attached to a pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-6-formylpyridine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the formylation of a pyridine derivative followed by acetylation and carboxylation. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Acetyl-6-formylpyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The acetyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can react with the acetyl group under acidic or basic conditions.
Major Products
Oxidation: 4-Acetyl-6-carboxypyridine-2-carboxylic acid.
Reduction: 4-Acetyl-6-hydroxypyridine-2-carboxylic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Acetyl-6-formylpyridine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Acetyl-6-formylpyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its formyl and acetyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This compound may also participate in redox reactions, influencing cellular oxidative stress and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
6-Formylpyridine-2-carboxylic acid: Similar structure but lacks the acetyl group.
4-Formylpyridine-2,6-dicarboxylic acid: Contains an additional carboxylic acid group.
Uniqueness
4-Acetyl-6-formylpyridine-2-carboxylic acid is unique due to the presence of both acetyl and formyl groups on the pyridine ring, which allows it to participate in a wider range of chemical reactions and interactions compared to its analogs .
Properties
Molecular Formula |
C9H7NO4 |
---|---|
Molecular Weight |
193.16 g/mol |
IUPAC Name |
4-acetyl-6-formylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H7NO4/c1-5(12)6-2-7(4-11)10-8(3-6)9(13)14/h2-4H,1H3,(H,13,14) |
InChI Key |
KVSCQPHNGIWMNV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=NC(=C1)C(=O)O)C=O |
Origin of Product |
United States |
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